An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, with the Chemical Abstracts Service (CAS) number 2044713-64-4 , is a bifunctional molecule of significant interest in the field of drug discovery and organic synthesis.[1] Its structure, featuring a cyclohexane scaffold functionalized with both a methyl ester and a reactive sulfonyl chloride, positions it as a valuable building block for creating diverse molecular architectures. The cyclohexane core provides a three-dimensional framework that can be crucial for achieving specific binding geometries with biological targets, while the two functional groups offer orthogonal reactivity for subsequent chemical modifications.
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is a key precursor for the synthesis of sulfonamides, a well-established and important class of compounds in pharmaceuticals.[1] Sulfonamides are present in a wide array of drugs, including antibacterial agents, diuretics, and anti-inflammatory medications.[1] The methyl ester provides a second handle for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the construction of more complex molecules. This dual functionality makes Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate a strategic starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in a laboratory setting. Below is a summary of the key properties of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 2044713-64-4 | [1] |
| Molecular Formula | C₈H₁₃ClO₄S | [1][2] |
| Molecular Weight | 240.71 g/mol | [1] |
| Physical Form | Sticky Oil to Semi-Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | BXUVNXCLQYDOCH-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity
The core reactivity of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.
Diagram: General Reactivity of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
Caption: Key reactions of the sulfonyl chloride moiety.
The most significant reaction for drug discovery applications is the formation of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[1]
Application in Drug Discovery: The Gateway to Sulfonamides
The primary application of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate in drug discovery is as a scaffold for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in many approved drugs due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic a peptide bond.
Diagram: Workflow for Sulfonamide Synthesis and Screening
Caption: A typical workflow for generating a sulfonamide library for drug screening.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate and a primary amine, using benzylamine as an example. Researchers should adapt this protocol based on the specific properties of the amine being used.
Objective: To synthesize Methyl 4-((benzylsulfonyl)carbamoyl)cyclohexane-1-carboxylate.
Materials:
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Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
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Benzylamine
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add the benzylamine solution dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Safety and Handling
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3]
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]
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Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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If skin irritation occurs, get medical advice/attention.[3]
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Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8 °C.[1]
Conclusion
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its bifunctional nature allows for the creation of diverse and complex molecules, with its primary utility being the synthesis of sulfonamides. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe use in the laboratory. The protocols and information provided in this guide are intended to empower researchers to leverage the synthetic potential of this important reagent in their drug discovery and development endeavors.
References
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
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The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. Available at: [Link]
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Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
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COOH activation in presence of sulfonic acids. Reddit. Available at: [Link]
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Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (C8H13ClO4S). PubChemLite. Available at: [Link]




